N-(pyridin-3-ylmethyl)ethanamine
Overview
Description
N-(pyridin-3-ylmethyl)ethanamine is a chemical compound that serves as a building block for various complex molecules, particularly in coordination chemistry where it can act as a ligand to metal centers. The compound features a pyridine ring, which is a common motif in many biologically active molecules and pharmaceuticals, and an ethanamine chain that provides a linkage point for further chemical modifications.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of pyridine derivatives with various alkylating agents to introduce the ethanamine moiety. For instance, the preparation of N-methyl-N-(naphthalen-2-ylmethyl)-2-(pyridin-2-yl)ethanamine, a related compound, has been described in the literature. This compound reacts with palladium(II) acetate to form a cyclometallated complex, which is a key step in the synthesis of palladacycles . Although the exact synthesis of N-(pyridin-3-ylmethyl)ethanamine is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of N-(pyridin-3-ylmethyl)ethanamine and its derivatives is crucial for their reactivity and interaction with metal ions. The pyridine ring provides a nitrogen donor atom that can coordinate to metal centers, forming stable complexes. The ethanamine side chain may also participate in binding or influence the overall conformation of the ligand. For example, the crystal structure analysis of isomeric N,N'-bis(pyridin-n-ylmethyl)ethanedithioamides shows that the pyridyl rings can adopt various conformations relative to the central residue, which is important for their coordination properties .
Chemical Reactions Analysis
N-(pyridin-3-ylmethyl)ethanamine and its derivatives can undergo various chemical reactions, particularly those involving coordination to metal ions. For example, the related compound with a naphthyl group reacts with palladium(II) acetate to form a cyclometallated complex, which can undergo substitution reactions to afford palladacycles with different halogens as ligands . These complexes can exhibit catalytic properties, such as the reduction of various functional groups under mild conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(pyridin-3-ylmethyl)ethanamine derivatives are influenced by their molecular structure. For instance, the presence of the pyridine ring and the ethanamine moiety can affect the solubility, boiling point, and melting point of the compound. The coordination behavior to metal ions is also a significant chemical property, as seen in the complexation of a related tetradentate ligand with cadmium(II), resulting in a distorted octahedral geometry . The crystal structure of such complexes can reveal various intermolecular interactions, such as hydrogen bonding, which are important for understanding the compound's behavior in the solid state .
Scientific Research Applications
DNA Binding and Nuclease Activity
N-(pyridin-3-ylmethyl)ethanamine and related compounds have been explored for their potential in DNA binding and nuclease activity. For example, Cu(II) complexes of tridentate ligands, including derivatives of N-(pyridin-3-ylmethyl)ethanamine, have demonstrated significant DNA binding propensity and minor structural changes in DNA upon binding. These complexes show a high DNA cleavage activity, especially in the presence of a reducing agent, indicating their potential utility in biochemical applications related to DNA interaction (Kumar et al., 2012).
Ligand Exchange and Spin State Equilibria
The compound has been involved in studies concerning ligand exchange and spin state equilibria. Fe(II) complexes based on ligands such as N-(pyridin-3-ylmethyl)ethanamine exhibit interesting behaviors in solution, including ligand exchange with water and equilibrium between different spin states. These characteristics could be significant in understanding the molecular dynamics of such complexes (Draksharapu et al., 2012).
Photo-induced Oxidation Studies
The compound's derivatives are also used in photo-induced oxidation studies. In particular, Fe(II) complexes involving N-(pyridin-3-ylmethyl)ethanamine derivatives have been observed to enhance the rate of electron transfer under UV or visible irradiation. This characteristic indicates potential applications in photochemistry and photobiology research, such as studying the mechanisms of oxidative DNA cleavage (Draksharapu et al., 2012).
Corrosion Inhibition
In the field of materials science, specifically in corrosion engineering, N-(pyridin-3-ylmethyl)ethanamine derivatives have been employed in the synthesis of cadmium(II) Schiff base complexes. These complexes have shown promising results as corrosion inhibitors for mild steel, indicating potential applications in protective coatings and materials preservation (Das et al., 2017).
Crystal Structure Analysis
The compound has been used in hydrothermal syntheses to study crystal structures. For instance, Cu(II)/Ni(II) complex fragments with N-(pyridin-3-ylmethyl)ethanamine derivatives have been synthesized and characterized, contributing to the understanding of crystallography and molecular architecture (Zhang et al., 2010).
Catecholase Activity
In enzymology research, Fe(III) complexes using N-(pyridin-3-ylmethyl)ethanamine derivatives have been synthesized and studied for their catecholase activity. These complexes mimic the action of certain enzymes, aiding in the understanding of biochemical reactions and enzyme catalysis (Singh et al., 2010).
Redox Chemistry
N-(pyridin-3-ylmethyl)ethanamine has been modified to create a ferrocene derivative with improved solubility and potential for multi-electron transfer. This development has implications in redox chemistry and battery technology (Xie et al., 2018).
properties
IUPAC Name |
N-(pyridin-3-ylmethyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-9-6-8-4-3-5-10-7-8/h3-5,7,9H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGROJTFSHJVVSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405876 | |
Record name | N-(pyridin-3-ylmethyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)ethanamine | |
CAS RN |
3000-75-7 | |
Record name | N-Ethyl-3-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3000-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(pyridin-3-ylmethyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl[(pyridin-3-yl)methyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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